2-ethoxy-N-4-morpholinyl-1-naphthamide
Overview
Description
2-ethoxy-N-4-morpholinyl-1-naphthamide, also known as E-4031, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. It belongs to the class of drugs known as potassium channel blockers and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
2-ethoxy-N-4-morpholinyl-1-naphthamide acts by binding to the pore-forming subunit of the IKr channel, thereby blocking the flow of potassium ions through the channel. This results in a prolongation of the action potential duration and an increase in the QT interval of the electrocardiogram.
Biochemical and Physiological Effects:
2-ethoxy-N-4-morpholinyl-1-naphthamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce arrhythmias in animal models and has been used to study the mechanisms of drug-induced arrhythmias. It has also been found to have anti-inflammatory and anti-cancer properties, although these effects are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 2-ethoxy-N-4-morpholinyl-1-naphthamide in lab experiments is its selectivity for the IKr channel, which allows for the study of specific physiological processes. However, its use is limited by its potential to induce arrhythmias and its lack of selectivity for other potassium channels.
Future Directions
There are several areas of future research that could be explored with 2-ethoxy-N-4-morpholinyl-1-naphthamide. One area is the development of new drugs that target the IKr channel for the treatment of arrhythmias. Another area is the study of the anti-inflammatory and anti-cancer properties of 2-ethoxy-N-4-morpholinyl-1-naphthamide, which could lead to the development of new therapies for these conditions. Additionally, further research is needed to understand the mechanisms underlying the biochemical and physiological effects of 2-ethoxy-N-4-morpholinyl-1-naphthamide.
Scientific Research Applications
2-ethoxy-N-4-morpholinyl-1-naphthamide has been widely used in scientific research to study the role of potassium channels in various physiological processes. It has been found to selectively block the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells, which is responsible for the repolarization of the cardiac action potential. This property of 2-ethoxy-N-4-morpholinyl-1-naphthamide has been used to study the mechanisms of cardiac arrhythmias and the effects of drugs that target IKr.
properties
IUPAC Name |
2-ethoxy-N-morpholin-4-ylnaphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-22-15-8-7-13-5-3-4-6-14(13)16(15)17(20)18-19-9-11-21-12-10-19/h3-8H,2,9-12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAXAVAQEYVZLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NN3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(morpholin-4-yl)naphthalene-1-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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